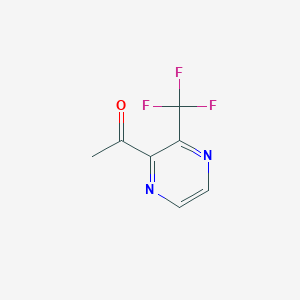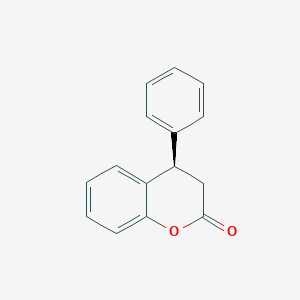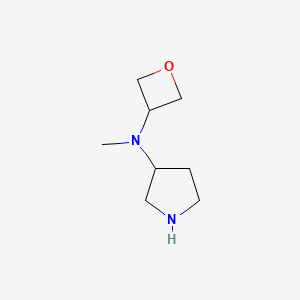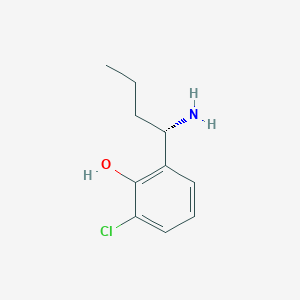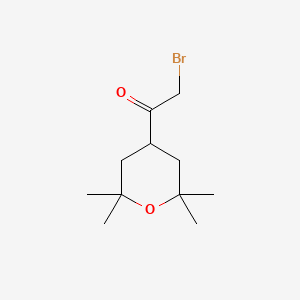
2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is an organic compound that features a bromine atom attached to an ethanone group, which is further connected to a tetrahydropyran ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one with bromine in the presence of a suitable solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure controlled bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance safety and efficiency in handling bromine, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted ethanone derivatives.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. Oxidation reactions involve the addition of oxygen or removal of hydrogen to form oxidized products.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-thienyl)ethan-1-one: Another brominated ethanone with a thiophene ring instead of a tetrahydropyran ring.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Features a methoxy-substituted phenyl ring instead of a tetrahydropyran ring.
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Contains a nitro-substituted phenyl ring.
Uniqueness
2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is unique due to the presence of the tetrahydropyran ring with four methyl groups, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
2-bromo-1-(2,2,6,6-tetramethyloxan-4-yl)ethanone |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)5-8(9(13)7-12)6-11(3,4)14-10/h8H,5-7H2,1-4H3 |
InChI Key |
DXAPDGFCGUDXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C(=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


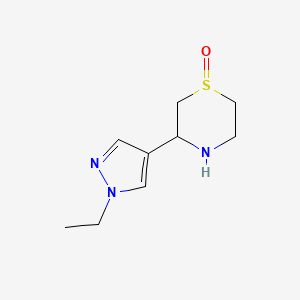
![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)
![2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol](/img/structure/B12980730.png)


![tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B12980752.png)

![4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12980758.png)

